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molecular formula C15H21N3O4 B062226 1-Boc-4-(2-nitrophenyl)piperazine CAS No. 170017-73-9

1-Boc-4-(2-nitrophenyl)piperazine

Cat. No. B062226
M. Wt: 307.34 g/mol
InChI Key: GTGIZVUOLBRDAO-UHFFFAOYSA-N
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Patent
US07560460B2

Procedure details

Into a 500 mL round bottomed flask equipped with magnetic stirring was added tert-butyl 4-(2-nitrophenyl)piperazinecarboxylate (5.0 g, 16 mmol) in 95% EtOH (250 mL), and 10% Pd/C (2.0 g, 1.9 mmol) (Aldrich). The flask was equipped with a balloon filled with H2, and the reaction was stirred for 18 h. After filtering through a pad of Celite®, the crude material was concentrated in vacuo to afford the desired compound (4.4 g). MS (ESI, pos. ion) m/z: 278 (M+H), (ESI, neg. ion) m/z: 276 (M−H). Calc'd for C15H23N3O2: 277.18.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]1)([O-])=O>CCO.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
CCO
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
with magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL round bottomed flask equipped
CUSTOM
Type
CUSTOM
Details
The flask was equipped with a balloon
ADDITION
Type
ADDITION
Details
filled with H2
STIRRING
Type
STIRRING
Details
the reaction was stirred for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
After filtering through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the crude material was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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